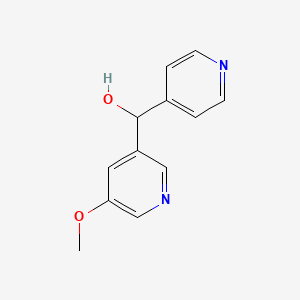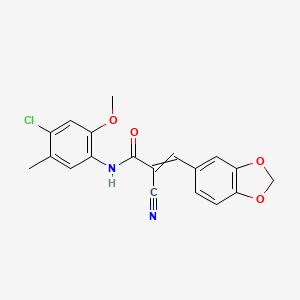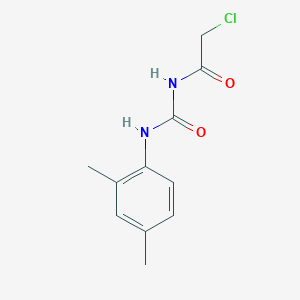
3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea, also known as DMCA, is a synthetic organic compound used in a variety of scientific research applications. Its chemical structure consists of two aromatic rings, a urea group, and a 2-chloroacetyl group. It is a white crystalline solid with a melting point of 110-112 °C. DMCA is a versatile compound that can be used in a variety of laboratory experiments due to its low toxicity, low reactivity, and high solubility in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Urea Derivatives in Biological Systems
Anion Binding and Structural Analysis
Research on urea-based ligands, such as N-(2,4-dimethylphenyl)-N'-(3-pyridyl)urea, highlights their potential in anion coordination chemistry. These studies show how such compounds can form complexes with various anions through hydrogen bonding, showcasing urea derivatives' role in understanding molecular recognition and binding mechanisms in biological systems (Wu et al., 2007).
Urea Compounds in Herbicide Research
Herbicide Degradation and Environmental Impact
Investigations into the degradation of urea-based herbicides in soil have been conducted to understand their environmental impact and fate. Studies have shown how specific substituted urea herbicides, such as maloran and isoproturon, degrade over time due to microbial action, which is crucial for assessing their ecological safety and designing environmentally friendly agricultural practices (Katz & Strusz, 1968) (Li Fang-shi, 2007).
Anticancer Research and Urea Derivatives
Potential Antineoplastic Agents
Research on 1-aryl-3-(2-chloroethyl)ureas has uncovered their potential as potent antineoplastic agents. Such studies are vital for drug discovery and development, offering new avenues for cancer treatment strategies. The findings indicate that these urea derivatives could be useful in treating cancers resistant to conventional anticancer drugs, underscoring the importance of urea compounds in medicinal chemistry (R. C.-Gaudreault et al., 2004).
Eigenschaften
IUPAC Name |
2-chloro-N-[(2,4-dimethylphenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-9(8(2)5-7)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUGDDTVXVWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)
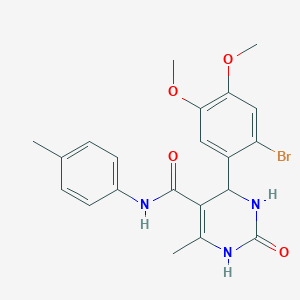

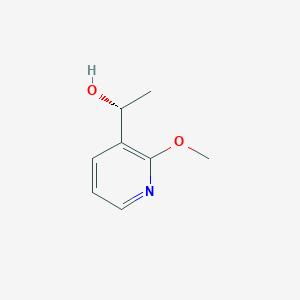
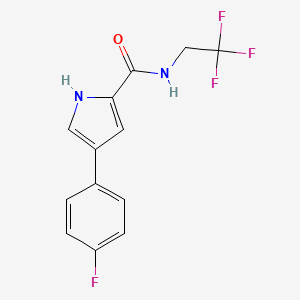
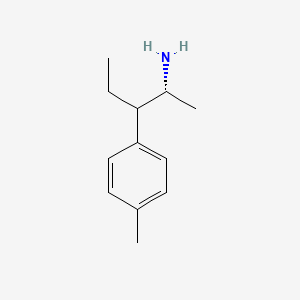

![N-(2,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2944507.png)

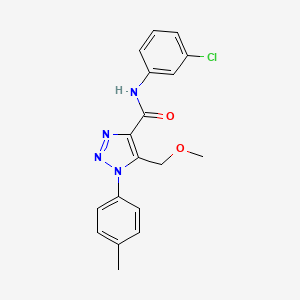
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)
